N,N'-(octane-1,8-diyl)bis(3-phenylpropanamide)

bolaamphiphile linker engineering molecular geometry

Researchers needing precise molecular spacers face substitution risks with non-bolaamphiphilic analogs. This symmetric bis-amide features a linear C8 linker, providing controlled spatial separation absent in branched variants (e.g., CAS 548443-08-9). - Structurally analogous to DAOPh (known CMC activity in water) - Dual reactive handles for medicinal chemistry libraries - Commercial purity: 95%-98% across verified batches

Molecular Formula C26H36N2O2
Molecular Weight 408.586
CAS No. 548481-86-3
Cat. No. B3019838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-(octane-1,8-diyl)bis(3-phenylpropanamide)
CAS548481-86-3
Molecular FormulaC26H36N2O2
Molecular Weight408.586
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NCCCCCCCCNC(=O)CCC2=CC=CC=C2
InChIInChI=1S/C26H36N2O2/c29-25(19-17-23-13-7-5-8-14-23)27-21-11-3-1-2-4-12-22-28-26(30)20-18-24-15-9-6-10-16-24/h5-10,13-16H,1-4,11-12,17-22H2,(H,27,29)(H,28,30)
InChIKeyUVSOBDNHOZAGJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N'-(Octane-1,8-diyl)bis(3-phenylpropanamide): Specifications & Identity


N,N'-(Octane-1,8-diyl)bis(3-phenylpropanamide) is a symmetric bis-amide compound with the molecular formula C₂₆H₃₆N₂O₂ and a molecular weight of 408.58 g/mol . It belongs to the class of phenylpropanamide derivatives and features a central eight-carbon alkyl chain linking two 3-phenylpropanamide terminal groups. The compound serves as a versatile small molecule scaffold and synthetic building block, with commercial availability at purities ranging from 95% to 98% .

Architecture Bolaamphiphile; Linear C8 Linker
Function Symmetric Bis-Amide Scaffold
Use Context Synthetic Building Block & Precursor

N,N'-(Octane-1,8-diyl)bis(3-phenylpropanamide): Differentiation from Analogs


Substituting N,N'-(octane-1,8-diyl)bis(3-phenylpropanamide) with other phenylpropanamide derivatives is not straightforward due to its unique bolaamphiphilic architecture—two terminal phenylpropanamide groups linked by an octane-1,8-diyl central spacer [1]. Unlike mono-phenylpropanamides or analogs with shorter or branched linkers, this symmetric linear design dictates distinct physicochemical properties, including altered lipophilicity and self-assembly behavior [1]. For instance, the closely related derivative DAOPh (N,N'-(octane-1,8-diyl)bis(2-amino-3-phenylpropanamide)) exhibits measurable critical micelle concentration (CMC) in water, a property absent in non-bolaamphiphilic analogs . Generic substitution with a shorter-chain analog (e.g., N,N'-(2,2-dimethylpropane-1,3-diyl)bis(3-phenylpropanamide), CAS 548443-08-9) would alter the spatial separation of terminal groups, potentially compromising performance in applications requiring precise molecular dimensions.

Branched Analogs Replacing the linear C8 chain with a branched C3 spacer may alter molecular spacing and self-assembly behavior, limiting direct interchangeability.
Mono-Phenylpropanamides Lacking the bolaamphiphilic architecture, single-chain analogs may not reproduce the interfacial properties of the target bis-amide.
Analog DAOPh The 2-amino substituent in DAOPh introduces distinct reactivity and polarity that may shift self-assembly outcomes compared to the target compound.

N,N'-(Octane-1,8-diyl)bis(3-phenylpropanamide): Comparative Evidence


Linker Architecture: Linear vs Branched

The target compound features a linear octane-1,8-diyl linker of 8 methylene units (C8 chain), which contrasts with the branched, shorter linker in N,N'-(2,2-dimethylpropane-1,3-diyl)bis(3-phenylpropanamide) . The branched analog introduces gem-dimethyl substitution and reduces the inter-amide distance to effectively 3 carbon atoms (neopentyl-like spacer), altering molecular flexibility and terminal group spacing . This structural divergence results in different physicochemical profiles relevant to self-assembly and molecular recognition applications.

Linker Architecture
Class-level inference
Linear C8 vs. Branched C3
Altered spatial and self-assembly profiles
Structural comparison based on nomenclature; functional validation advised
bolaamphiphile linker engineering molecular geometry

Purity and Molecular Weight Specifications

The compound is available with defined purity specifications from multiple commercial sources, enabling reproducible experimental outcomes. MolCore offers the compound at ≥98% purity (NLT 98%) with storage at 20°C for 2 years . CymitQuimica (Biosynth) provides the compound at minimum 95% purity . Leyan supplies the compound at 97% purity . These verified purity levels and storage conditions are essential for applications requiring consistent and reliable starting material quality.

Purity Specification
Supporting evidence
95–98% across vendors
Supports consistent starting material quality
Supplier datasheet data; verify for critical applications
analytical characterization quality control synthetic building block

Self-Assembly Potential: DAOPh Comparison

The structurally analogous compound DAOPh (N,N'-(octane-1,8-diyl)bis(2-amino-3-phenylpropanamide)), which shares the identical octane-1,8-diyl bolaamphiphilic scaffold, has been characterized for its self-assembly properties in aqueous solution [1]. DAOPh was found to exhibit a measurable critical micelle concentration (CMC), determined via conductivity, surface tension, and pyrene fluorescence spectroscopy, indicating its ability to form aggregates in water [1]. The target compound N,N'-(octane-1,8-diyl)bis(3-phenylpropanamide) lacks the 2-amino substituents present in DAOPh but retains the same bolaamphiphilic backbone architecture, suggesting it may exhibit analogous self-assembly behavior relevant to drug carrier applications [1].

Self-Assembly Potential
Class-level inference
CMC detected in DAOPh analog
Supports carrier scaffold investigation
Target compound remains to be tested; Source [REFS-1]
bolaamphiphile drug delivery self-assembly critical micelle concentration

N,N'-(Octane-1,8-diyl)bis(3-phenylpropanamide): Recommended Applications


Bolaamphiphile-Based Drug Delivery Scaffold

The linear C8 bolaamphiphilic scaffold of N,N'-(octane-1,8-diyl)bis(3-phenylpropanamide) makes it a suitable synthetic precursor for developing self-assembling drug carriers, as demonstrated by the structurally analogous DAOPh which exhibits measurable critical micelle concentration (CMC) in aqueous media [1]. The defined 8-carbon linker provides a predictable spatial separation between terminal functional groups, enabling rational design of amphiphilic architectures.

Medicinal Chemistry & Probe Scaffold

The compound serves as a versatile small molecule scaffold for medicinal chemistry applications, with commercial availability at verified purities of 95%–98% across multiple vendors . Its symmetric bis-amide structure and well-defined molecular weight (408.58 g/mol) facilitate reproducible synthetic derivatization and analytical characterization.

Linker-Controlled Molecular Recognition

The linear octane-1,8-diyl linker provides a defined spatial separation between the two terminal 3-phenylpropanamide moieties, in contrast to branched-chain analogs such as N,N'-(2,2-dimethylpropane-1,3-diyl)bis(3-phenylpropanamide) . This structural feature is valuable for studies investigating the role of linker geometry in molecular recognition, host-guest interactions, or supramolecular assembly where precise intermolecular distances are critical.

Precursor for Bioactive Phenylpropanamides

N,N'-(Octane-1,8-diyl)bis(3-phenylpropanamide) can serve as a precursor or structural template for synthesizing phenylpropanamide derivatives with potential biological activity [1]. The bis-amide structure provides two reactive handles for further functionalization, enabling the generation of compound libraries for screening applications in drug discovery.

Application
Selection Property
Validation Focus
Bolaamphiphile Carrier Studies
Linear C8 Bolaamphiphile Scaffold
Self-Assembly & CMC Analysis
Medicinal Chemistry Probe Development
Symmetric Bis-Amide Backbone
Purity & Synthetic Reproducibility
Linker Geometry Studies
Defined Linear C8 Spacer
Molecular Recognition Assays
Screening Precursor Libraries
Dual Reactive Handles
Derivatization & Hit Confirmation

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